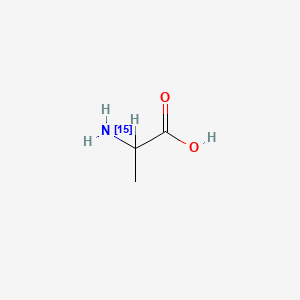
DL-アラニン-15N
概要
説明
DL-Alanine-15N: is a stable isotope-labeled compound of alanine, an amino acid. The “DL” prefix indicates that it is a racemic mixture of both D- and L-alanine enantiomers. The “15N” label signifies that the nitrogen atom in the amino acid is the stable isotope nitrogen-15, which is often used in various scientific research applications due to its non-radioactive nature and ability to be traced in biological systems .
科学的研究の応用
DL-Alanine-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nitrogen isotope studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace nitrogen flow in biological systems.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Utilized in the production of nanoparticles and as a reducing agent in various industrial processes
作用機序
Target of Action
DL-Alanine-15N is the 15N labeled DL-Alanine . DL-Alanine is an amino acid, which is the racemic compound of L- and D-alanine . It plays a key role in the glucose-alanine cycle between tissues and liver . This cycle is crucial for the metabolism of glucose and the production of energy in the body.
Mode of Action
DL-Alanine-15N interacts with its targets through various mechanisms. It is employed both as a reducing and a capping agent , used with silver nitrate aqueous solutions for the production of nanoparticles . Additionally, DL-Alanine-15N can be used for the research of transition metals chelation, such as Cu (II), Zn (II), Cd (11) .
Biochemical Pathways
DL-Alanine-15N is involved in the glucose-alanine cycle , a biochemical pathway that enables the body to convert glucose into energy . This cycle occurs between tissues and the liver, allowing the body to maintain energy homeostasis. DL-Alanine-15N, as a part of this cycle, contributes to the efficient use of glucose and the maintenance of blood sugar levels.
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
As a component of the glucose-alanine cycle, dl-alanine-15n likely contributes to the regulation of glucose metabolism and energy production in the body .
Action Environment
It is known that dl-alanine-15n is stable under room temperature conditions , suggesting that it may be relatively resistant to environmental changes.
生化学分析
Biochemical Properties
DL-Alanine-15N, like its unlabeled counterpart, interacts with various enzymes and proteins in biochemical reactions . It is employed both as a reducing and a capping agent, used with silver nitrate aqueous solutions for the production of nanoparticles . It also interacts with transition metals such as Cu(II), Zn(II), and Cd(II) in chelation research .
Cellular Effects
DL-Alanine-15N influences cell function by participating in the glucose-alanine cycle . This cycle allows tissues to detoxify ammonia and transport it to the liver, where it is converted into urea for excretion . This process is crucial for maintaining cellular metabolism and function .
Molecular Mechanism
At the molecular level, DL-Alanine-15N exerts its effects through binding interactions with enzymes and other biomolecules . For example, it can bind to pyruvate, a key molecule in cellular respiration, to form alanine in a reaction catalyzed by the enzyme alanine transaminase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Alanine-15N can change over time. For instance, it has been used in the production of nanoparticles, where it acts as a reducing and capping agent . Over time, these nanoparticles can exhibit different properties due to the presence of DL-Alanine-15N .
Metabolic Pathways
DL-Alanine-15N is involved in the glucose-alanine cycle, a metabolic pathway that allows tissues to detoxify ammonia and transport it to the liver . This cycle involves several enzymes, including alanine transaminase .
Transport and Distribution
DL-Alanine-15N, like DL-Alanine, is transported within cells and tissues as part of the glucose-alanine cycle . It can be transported from peripheral tissues to the liver, where it is converted into pyruvate for further metabolism .
Subcellular Localization
DL-Alanine-15N is found throughout the cell due to its role in the glucose-alanine cycle . It can be found in the cytoplasm, where it is involved in various metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions: DL-Alanine-15N can be synthesized through several methods. One common approach involves the electrosynthesis of 15N-labeled amino acids from 15N-nitrite and ketonic acids. This method involves a reaction pathway where 15N-nitrite is converted to 15N-hydroxylamine, which then reacts with pyruvate oxime to form 15N-alanine . Another method involves the biocatalytic deracemization of racemic amino acids using alanine dehydrogenase and ω-transaminase .
Industrial Production Methods: Industrial production of DL-Alanine-15N typically involves microbial fermentation and chemical reductive amination of ketonic acids. These methods are optimized for large-scale production and often involve the use of renewable electricity to drive the reactions under ambient conditions .
化学反応の分析
Types of Reactions: DL-Alanine-15N undergoes various chemical reactions, including:
Oxidation: DL-Alanine-15N can be oxidized to form pyruvate.
Reduction: It can be reduced to form alanine derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: Pyruvate and other keto acids.
Reduction: Various alanine derivatives.
Substitution: Substituted alanine compounds.
類似化合物との比較
L-Alanine-15N: Only the L-enantiomer of alanine labeled with nitrogen-15.
D-Alanine-15N: Only the D-enantiomer of alanine labeled with nitrogen-15.
Glycine-15N: Another amino acid labeled with nitrogen-15, used for similar research purposes
Uniqueness of DL-Alanine-15N: DL-Alanine-15N is unique due to its racemic nature, which allows it to be used in studies that require both enantiomers. This makes it particularly useful in research involving chiral separation and the study of enantiomer-specific pathways .
特性
IUPAC Name |
2-(15N)azanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-AZXPZELESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70991572 | |
| Record name | (~15~N)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70991572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71261-64-8 | |
| Record name | DL-Alanine-15N | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071261648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~15~N)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70991572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


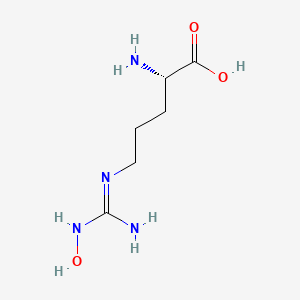
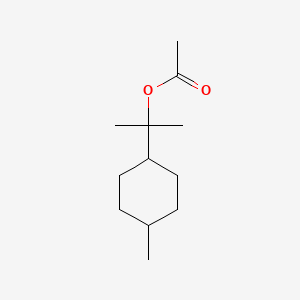
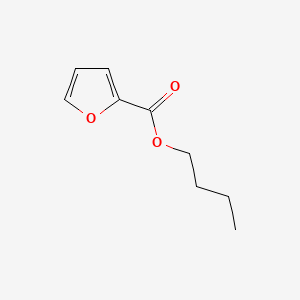
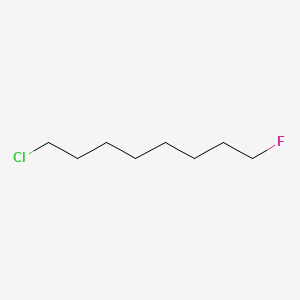
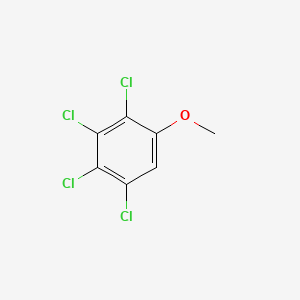
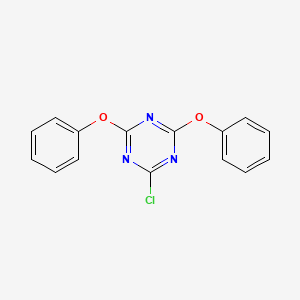
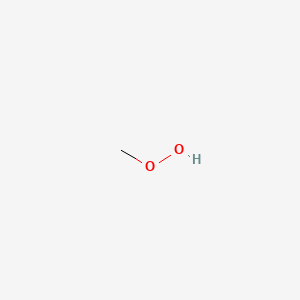
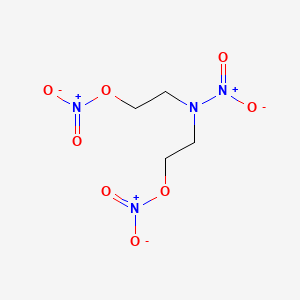
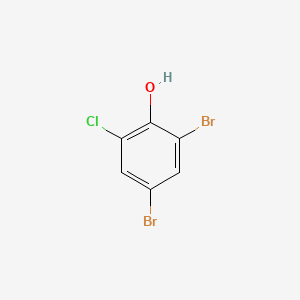
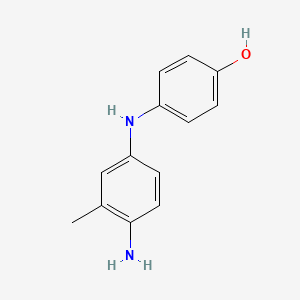
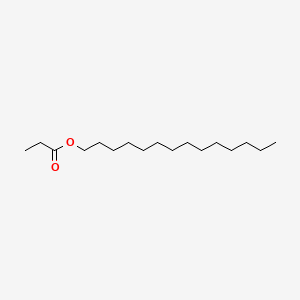
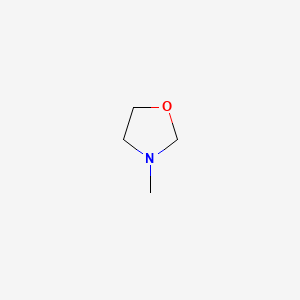
![5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B1604561.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate](/img/structure/B1604562.png)
